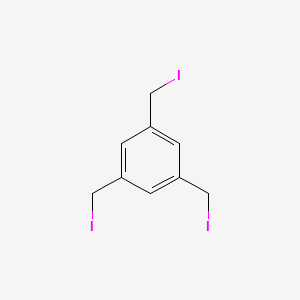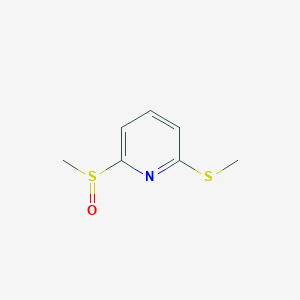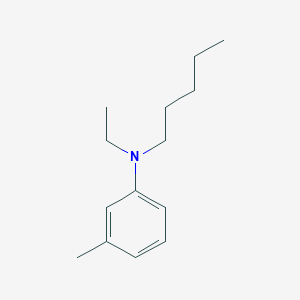
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound that features a pyridine ring and a tetrahydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the reaction of pyridine derivatives with tetrahydronaphthalene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
作用机制
The mechanism by which 2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- 2-(Pyridin-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Uniqueness
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules
属性
CAS 编号 |
99466-44-1 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H17NO/c19-17(10-13-4-3-9-18-12-13)16-8-7-14-5-1-2-6-15(14)11-16/h3-4,7-9,11-12H,1-2,5-6,10H2 |
InChI 键 |
MDKGFCIBBDLSNM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
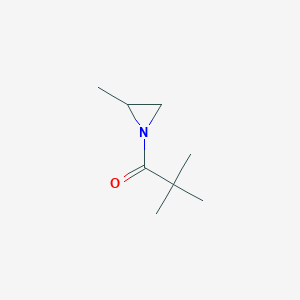

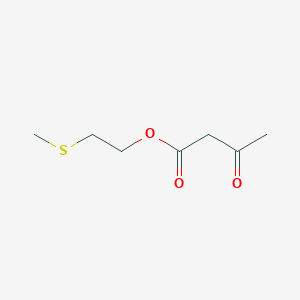
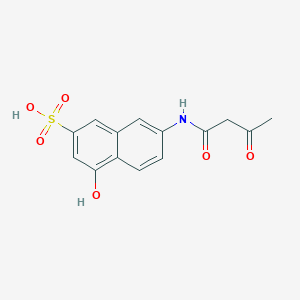

![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)

![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
